3-[1-(Pyridin-3-yl)ethenyl]-1h-indole
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Overview
Description
3-(1-(Pyridin-3-yl)vinyl)-1H-indole is a heterocyclic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole typically involves the reaction of indole derivatives with pyridine-containing compounds. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired vinyl compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Pyridin-3-yl)vinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
3-(1-(Pyridin-3-yl)vinyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions or other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Pyridin-2-yl)vinyl)-1H-indole
- 3-(1-(Pyridin-4-yl)vinyl)-1H-indole
- 3-(1-(Quinolin-3-yl)vinyl)-1H-indole
Uniqueness
3-(1-(Pyridin-3-yl)vinyl)-1H-indole is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different electronic properties and steric effects compared to its isomers or analogs.
Properties
CAS No. |
70152-44-2 |
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Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2 |
InChI Key |
CQIUHRJVULJYIP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CN=CC=C1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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